molecular formula C21H24N4O B2464769 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-33-9

1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2464769
CAS No.: 2097897-33-9
M. Wt: 348.45
InChI Key: MDZMXHPNLGRDLY-UHFFFAOYSA-N
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Description

1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea ( 2097897-33-9) is an organic compound with the molecular formula C21H24N4O and a molecular weight of 348.4 g/mol . It belongs to the class of pyrazolyl-urea compounds, a scaffold recognized for its significant potential in medicinal chemistry . Molecules featuring a urea function linked to a pyrazole nucleus have been extensively investigated for their broad spectrum of biological activities . Particularly, pyrazolyl-ureas have demonstrated promise as protein kinase inhibitors, interacting with various intracellular pathways and showing potential in areas such as anticancer research . The naphthalene moiety within its structure is a common pharmacophore that can enhance binding affinity to biological targets. This compound is supplied as a high-purity material for research purposes and is intended for laboratory use only. Researchers are exploring its applications in early-stage drug discovery and biochemical profiling.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-21(22-15-17-7-3-6-16-5-1-2-8-20(16)17)24-18-9-11-19(12-10-18)25-14-4-13-23-25/h1-8,13-14,18-19H,9-12,15H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMXHPNLGRDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene to form the naphthalen-1-ylmethyl intermediate.

    Cyclohexylation: The intermediate is then reacted with a cyclohexyl derivative to introduce the cyclohexyl group.

    Pyrazole Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally similar compounds and their distinguishing characteristics:

Compound Name Key Structural Features Biological Activity Reference
3-tert-Butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea Replaces naphthalene with a tert-butyl group; retains pyrazole-cyclohexyl-urea core. Not explicitly reported, but pyrazole-urea derivatives often target enzymes (e.g., COX-2, sEH).
1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea Substitutes pyrazole-cyclohexyl with a phenylsulfanyl-tetrahydrofuran group. Moderate anticancer activity; unique sulfur atom enhances reactivity.
3-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea Features a pyridine-pyrazole-thiazole-urea scaffold. Dual inhibition of COX-2 and sEH enzymes; improved pharmacokinetics.
4-(Naphthalen-1-yl)-1H-pyrazol-3-amine Lacks urea group; retains naphthalene-pyrazole linkage. Antimicrobial and antitumor potential.
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea Replaces naphthalene with a benzodioxole group. Potential antidepressant and antiviral activity.

Unique Advantages of the Target Compound

  • Enhanced Lipophilicity : The naphthalene group increases logP compared to tert-butyl or benzodioxole analogs, improving blood-brain barrier penetration for CNS-targeted therapies.
  • Multitarget Potential: The hybrid structure (urea + pyrazole + naphthalene) may allow simultaneous modulation of enzymes and receptors, reducing the risk of drug resistance .

Biological Activity

The compound 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a complex organic molecule with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Molecular Formula and Structure

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O
  • Molecular Weight : 318.41 g/mol

The compound features a naphthalene moiety linked to a pyrazole ring via a urea functional group, contributing to its potential as a bioactive agent.

PropertyValue
Molecular FormulaC19H22N4O
Molecular Weight318.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may act as an inhibitor of key kinases involved in various signaling pathways, particularly those related to cancer cell proliferation and survival.

Kinase Inhibition

Research indicates that pyrazole derivatives often exhibit kinase inhibitory properties. For instance, compounds similar to this urea derivative have been shown to inhibit the Akt family of kinases, which play crucial roles in cell survival and metabolism. The IC50 values for related compounds against Akt kinases suggest significant potency, with some exhibiting values as low as 30.4 nM .

Antiproliferative Activity

In vitro studies demonstrate that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)
HCT1167.76
OVCAR-89.76
LNCaP30.4

These findings indicate that the compound has the potential to inhibit tumor growth effectively.

Study on Pyrazole Derivatives

A study investigating substituted pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing biological activity. The research focused on optimizing compounds for better selectivity and metabolic stability .

Key Findings:

  • Compound analogues exhibited varying degrees of potency against different kinases.
  • Structural features such as halogen substitutions significantly influenced biological activity.

Anticancer Properties

Another investigation into the anticancer properties of pyrazole derivatives revealed that certain modifications led to improved cytotoxicity against cancer cell lines . The study emphasized the role of the naphthalene moiety in enhancing lipophilicity, which is crucial for cellular uptake.

Comparative Analysis with Similar Compounds

Comparative studies with other pyrazole-containing compounds show that variations in substituents can lead to significant differences in biological activity. For example, compounds with dichlorophenyl groups demonstrated enhanced potency compared to others .

Q & A

Q. Methodological Answer :

  • 2D NMR (COSY, NOESY) : Determines spatial proximity of protons on the cyclohexyl ring. For instance, NOESY cross-peaks between pyrazole protons and axial/equatorial cyclohexyl hydrogens confirm substituent positions .
  • X-ray crystallography : Resolves absolute configuration. A 2011 study on a related naphthalene-pyrazole compound (C22H16N2O) revealed a 46.3° dihedral angle between pyrazole and naphthalene rings, validated by bond lengths (1.35–1.45 Å for C–N bonds) .

Basic: What analytical techniques confirm purity and structural integrity post-synthesis?

Q. Methodological Answer :

  • HPLC/LC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • 1H/13C NMR : Assigns signals for naphthalene (δ 7.2–8.5 ppm), urea NH (δ 5.8–6.3 ppm), and cyclohexyl protons (δ 1.5–2.5 ppm) .
  • Elemental analysis : Validates molecular formula (e.g., C21H24N4O) .

Advanced: What strategies elucidate the compound’s mechanism of action against kinase targets?

Q. Methodological Answer :

  • In vitro kinase assays : Measure IC50 values using ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR or BRAF) .
  • Molecular docking : Aligns the compound’s structure (PDB: 4XTT) to ATP-binding pockets, prioritizing hydrogen bonds between urea NH and kinase hinge residues .
  • SAR studies : Modifying pyrazole substituents (e.g., electron-withdrawing groups) enhances binding affinity, as seen in fluorophenyl analogs .

Intermediate: How do structural modifications to pyrazole or cyclohexyl groups impact biological activity?

Q. Methodological Answer :

  • Pyrazole substitution : Introducing electron-deficient groups (e.g., CF3) improves metabolic stability but may reduce solubility .
  • Cyclohexyl conformation : Equatorial positioning of pyrazole on cyclohexane minimizes steric clash with target proteins, confirmed by MD simulations .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Standardized protocols : Use identical cell lines (e.g., HEK293T) and assay buffers (pH 7.4, 1% DMSO) across studies .
  • Orthogonal validation : Confirm anti-proliferative activity via MTT and clonogenic assays to rule out false positives .

Basic: Key considerations for designing in vitro pharmacokinetic assays?

Q. Methodological Answer :

  • Solubility : Pre-screen in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using nephelometry .
  • Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .

Advanced: How do MD simulations predict conformational flexibility and target binding?

Q. Methodological Answer :

  • Trajectory analysis : Simulate the compound’s free energy landscape (AMBER force field) to identify dominant conformers .
  • Binding pose validation : Overlay simulation-derived poses with X-ray co-crystal structures (RMSD < 2.0 Å) .

Intermediate: Critical synthetic intermediates and their characterization?

Q. Methodological Answer :

  • Cyclohexyl-pyrazole amine : Synthesized via Pd-catalyzed Buchwald-Hartwig amination (yield: 60–70%), characterized by FT-IR (N–H stretch: 3300 cm⁻¹) .
  • Naphthalene-methyl isocyanate : Intermediate monitored by TLC (Rf = 0.5 in ethyl acetate/hexane) and quenched with ethanolamine .

Advanced: Challenges in establishing SAR for this compound?

Q. Methodological Answer :

  • Conformational diversity : The cyclohexyl ring’s chair-twist equilibria complicates activity predictions .
  • Synthetic complexity : Multi-step routes limit rapid analog synthesis. Flow chemistry (e.g., Vapourtec R-series) improves scalability .

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